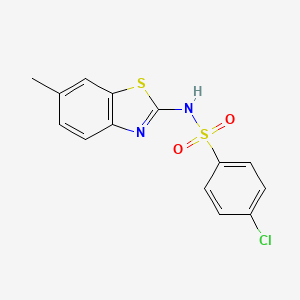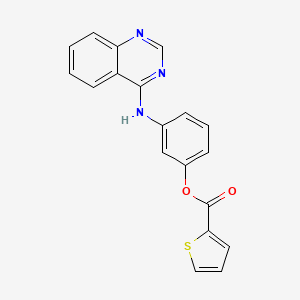![molecular formula C13H17N3O B5635931 N-[(1-isopropyl-1H-benzimidazol-2-yl)methyl]acetamide](/img/structure/B5635931.png)
N-[(1-isopropyl-1H-benzimidazol-2-yl)methyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(1-isopropyl-1H-benzimidazol-2-yl)methyl]acetamide, also known as IBMA, is a chemical compound that has gained significant attention in the field of scientific research. IBMA is a benzimidazole derivative that has shown promising results in various biological studies. The purpose of
作用機序
The mechanism of action of N-[(1-isopropyl-1H-benzimidazol-2-yl)methyl]acetamide is not fully understood. However, studies have shown that N-[(1-isopropyl-1H-benzimidazol-2-yl)methyl]acetamide inhibits the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. N-[(1-isopropyl-1H-benzimidazol-2-yl)methyl]acetamide has also been shown to inhibit the production of pro-inflammatory cytokines by blocking the activation of certain transcription factors.
Biochemical and Physiological Effects:
N-[(1-isopropyl-1H-benzimidazol-2-yl)methyl]acetamide has been shown to have various biochemical and physiological effects. Studies have shown that N-[(1-isopropyl-1H-benzimidazol-2-yl)methyl]acetamide inhibits the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. N-[(1-isopropyl-1H-benzimidazol-2-yl)methyl]acetamide has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, N-[(1-isopropyl-1H-benzimidazol-2-yl)methyl]acetamide has been shown to have anti-microbial properties, making it a potential candidate for the treatment of bacterial and fungal infections.
実験室実験の利点と制限
N-[(1-isopropyl-1H-benzimidazol-2-yl)methyl]acetamide has several advantages for lab experiments. N-[(1-isopropyl-1H-benzimidazol-2-yl)methyl]acetamide is relatively easy to synthesize and purify, making it readily available for use in various experiments. Additionally, N-[(1-isopropyl-1H-benzimidazol-2-yl)methyl]acetamide has been shown to have low toxicity, making it a safe candidate for in vitro and in vivo studies. However, N-[(1-isopropyl-1H-benzimidazol-2-yl)methyl]acetamide also has some limitations for lab experiments. N-[(1-isopropyl-1H-benzimidazol-2-yl)methyl]acetamide is relatively insoluble in water, making it difficult to administer in certain experiments. Additionally, the mechanism of action of N-[(1-isopropyl-1H-benzimidazol-2-yl)methyl]acetamide is not fully understood, making it difficult to design experiments that specifically target its activity.
将来の方向性
There are several future directions for the study of N-[(1-isopropyl-1H-benzimidazol-2-yl)methyl]acetamide. One potential direction is to further investigate the mechanism of action of N-[(1-isopropyl-1H-benzimidazol-2-yl)methyl]acetamide. Understanding the mechanism of action could lead to the development of more specific and effective treatments for various diseases. Another potential direction is to investigate the potential use of N-[(1-isopropyl-1H-benzimidazol-2-yl)methyl]acetamide in combination with other drugs or therapies. Combining N-[(1-isopropyl-1H-benzimidazol-2-yl)methyl]acetamide with other drugs or therapies could lead to synergistic effects and improved treatment outcomes. Finally, future studies could investigate the potential use of N-[(1-isopropyl-1H-benzimidazol-2-yl)methyl]acetamide in the treatment of other diseases, such as autoimmune disorders or viral infections.
Conclusion:
In conclusion, N-[(1-isopropyl-1H-benzimidazol-2-yl)methyl]acetamide is a promising compound that has shown potential for the treatment of various diseases. N-[(1-isopropyl-1H-benzimidazol-2-yl)methyl]acetamide has anti-inflammatory, anti-tumor, and anti-microbial properties, making it a potential candidate for cancer therapy, anti-inflammatory therapy, and anti-microbial therapy. N-[(1-isopropyl-1H-benzimidazol-2-yl)methyl]acetamide has several advantages for lab experiments, including easy synthesis and low toxicity. However, N-[(1-isopropyl-1H-benzimidazol-2-yl)methyl]acetamide also has some limitations, including its relatively insolubility in water and the lack of understanding of its mechanism of action. Future studies could investigate the potential use of N-[(1-isopropyl-1H-benzimidazol-2-yl)methyl]acetamide in combination with other drugs or therapies and in the treatment of other diseases.
合成法
N-[(1-isopropyl-1H-benzimidazol-2-yl)methyl]acetamide can be synthesized through a multistep process that involves the reaction of 2-aminobenzimidazole with isopropyl bromide and acetic anhydride. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent such as dimethylformamide. The resulting product is purified through recrystallization using a suitable solvent such as ethanol or methanol.
科学的研究の応用
N-[(1-isopropyl-1H-benzimidazol-2-yl)methyl]acetamide has been extensively studied for its potential use in the treatment of various diseases. Studies have shown that N-[(1-isopropyl-1H-benzimidazol-2-yl)methyl]acetamide has anti-inflammatory, anti-tumor, and anti-microbial properties. N-[(1-isopropyl-1H-benzimidazol-2-yl)methyl]acetamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. N-[(1-isopropyl-1H-benzimidazol-2-yl)methyl]acetamide has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, N-[(1-isopropyl-1H-benzimidazol-2-yl)methyl]acetamide has been shown to have anti-microbial properties, making it a potential candidate for the treatment of bacterial and fungal infections.
特性
IUPAC Name |
N-[(1-propan-2-ylbenzimidazol-2-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O/c1-9(2)16-12-7-5-4-6-11(12)15-13(16)8-14-10(3)17/h4-7,9H,8H2,1-3H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEZGUXBRYGQGQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2N=C1CNC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-methoxy-N-{1-[5-methyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]ethyl}pyrimidine-5-carboxamide](/img/structure/B5635853.png)
![9-[(2,4-dimethyl-1,3-oxazol-5-yl)carbonyl]-2-(pyridin-4-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5635858.png)



![4-[3-(1,3-benzodioxol-5-yl)phenyl]-4H-1,2,4-triazole](/img/structure/B5635881.png)


![{2-[4-({4-[4-methyl-5-(1-pyrrolidinylmethyl)-4H-1,2,4-triazol-3-yl]-1-piperidinyl}methyl)phenyl]ethyl}amine dihydrochloride](/img/structure/B5635902.png)


![3-[(1R*,5S*)-6-azabicyclo[3.2.1]oct-6-ylcarbonyl]-N-[(5-methylisoxazol-3-yl)methyl]benzenesulfonamide](/img/structure/B5635935.png)
![3-(1,3-benzodioxol-5-yl)-N-methyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]-3-phenylpropanamide](/img/structure/B5635945.png)
![3-[4-(2-amino-5-ethylpyrimidin-4-yl)piperazin-1-yl]phenol](/img/structure/B5635951.png)